molecular formula C14H14BrClN2O2 B1521660 N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride CAS No. 1185297-36-2

N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride

Cat. No.: B1521660
CAS No.: 1185297-36-2
M. Wt: 357.63 g/mol
InChI Key: ZSWHDOWTXUXCFF-UHFFFAOYSA-N
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Description

N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C14H14BrClN2O2. It is known for its applications in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of an amino group, a bromine atom, and a phenoxy group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

The synthesis of N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Amination: The addition of an amino group to the brominated phenoxy compound.

    Acetylation: The attachment of an acetamide group to the aminated compound.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in biochemical assays and studies involving protein interactions.

    Medicine: Research involving this compound includes studies on its potential therapeutic effects and mechanisms of action.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride can be compared with other similar compounds, such as:

    N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide hydrochloride: Contains a fluorine atom instead of bromine.

    N-[3-(2-Amino-4-iodophenoxy)phenyl]acetamide hydrochloride: Features an iodine atom in place of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions in biochemical applications .

Properties

IUPAC Name

N-[3-(2-amino-4-bromophenoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2.ClH/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16;/h2-8H,16H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWHDOWTXUXCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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